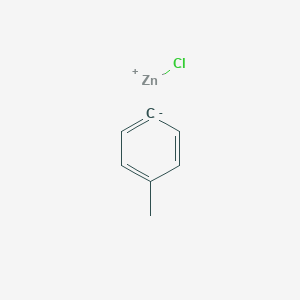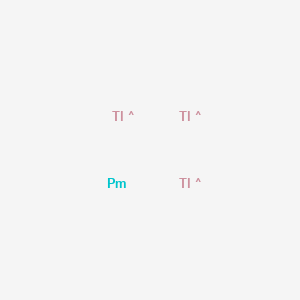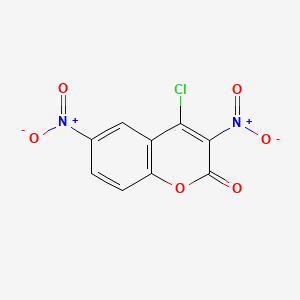
4-Chloro-3,6-dinitrocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,6-dinitrocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro and nitro groups in this compound makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,6-dinitrocoumarin typically involves the nitration of 4-chlorocoumarin. The process begins with the chlorination of coumarin to obtain 4-chlorocoumarin, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 6 positions of the coumarin ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,6-dinitrocoumarin undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Cyclization: Base-mediated conditions using reagents like sodium ethoxide.
Major Products
Reduction: 4-Amino-3,6-dinitrocoumarin.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Cyclization: Fused ring systems such as chromeno-pyrrolones.
Scientific Research Applications
4-Chloro-3,6-dinitrocoumarin has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anticonvulsant drugs and other pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of fluorescent dyes and materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3,6-dinitrocoumarin is primarily related to its ability to interact with biological targets through its nitro and chloro groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s interaction with molecular targets .
Comparison with Similar Compounds
4-Chloro-3,6-dinitrocoumarin can be compared with other nitro-substituted coumarins:
4-Chloro-3-nitrocoumarin: Similar structure but with only one nitro group, leading to different reactivity and biological activity.
3,6-Dinitrocoumarin: Lacks the chloro group, affecting its chemical properties and applications.
4-Amino-3,6-dinitrocoumarin: A reduction product of this compound with different biological activities.
Properties
CAS No. |
93360-60-2 |
|---|---|
Molecular Formula |
C9H3ClN2O6 |
Molecular Weight |
270.58 g/mol |
IUPAC Name |
4-chloro-3,6-dinitrochromen-2-one |
InChI |
InChI=1S/C9H3ClN2O6/c10-7-5-3-4(11(14)15)1-2-6(5)18-9(13)8(7)12(16)17/h1-3H |
InChI Key |
BUYPQKYLXJBCED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)O2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


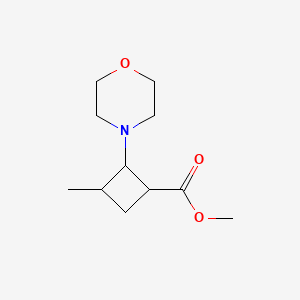
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
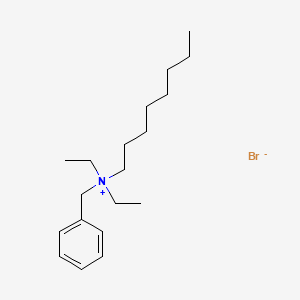
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)



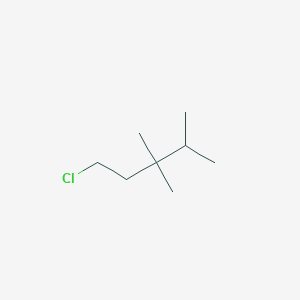
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
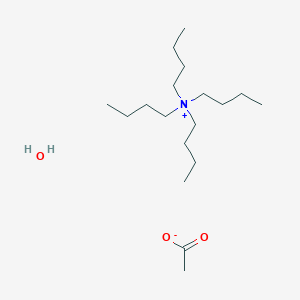

![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
